

Application Note: Sensitive Quantification of Quinate in Biological Matrices by LC-MS/MS

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Compound of Interest

Compound Name: Quinate

Cat. No.: B1205080

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Abstract

This application note details a robust and sensitive method for the quantification of **quinate** (quinic acid) in biological matrices, specifically human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Quinate** is a key metabolite in the shikimate pathway and a component of many dietary products, making its accurate quantification crucial for metabolic research, nutritional studies, and drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method achieves a low limit of quantification and a wide dynamic range, making it suitable for high-throughput analysis in a research setting.

Introduction

Quinic acid, a cyclitol and a cyclohexanecarboxylic acid, is a central intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids. While not produced by mammals, quinic acid is ingested through various dietary sources such as coffee, fruits, and vegetables. Its presence and concentration in biological fluids can provide insights into dietary intake, gut microbiome activity, and potential metabolic alterations.

Traditional methods for the quantification of organic acids can lack the sensitivity and selectivity required for complex biological matrices. LC-MS/MS has emerged as the gold standard for bioanalysis due to its ability to provide high sensitivity, specificity, and throughput. This

application note presents a detailed protocol for the sensitive and reliable quantification of **quinate** in human plasma and urine.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the preparation of plasma and urine samples.

Materials:

- Human plasma (K2EDTA) or urine
- Acetonitrile (HPLC grade), chilled at -20°C
- Internal Standard (IS) working solution (e.g., $^{13}\text{C}_6$ -Quinic Acid in 50:50 acetonitrile:water)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge capable of 14,000 x g

Protocol for Plasma:

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol for Urine:

- Thaw frozen urine samples at room temperature and vortex for 30 seconds.
- Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any particulate matter.
- Pipette 50 µL of the urine supernatant into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the internal standard working solution.
- Add 450 µL of 50:50 acetonitrile:water.
- Vortex for 30 seconds.
- Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of **quinate**.

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	2% B for 1 min, ramp to 95% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	-4500 V
Source Temperature	500°C
Curtain Gas	35 psi
Nebulizer Gas (Gas 1)	55 psi
Heater Gas (Gas 2)	65 psi

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Quinate	191.1	85.0	-25	100
Quinate (Qualifier)	191.1	127.0	-15	100
¹³ C ₆ -Quinic Acid (IS)	197.1	89.0	-25	100

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

Analyte	Matrix	Calibration Range (ng/mL)	R ²
Quinate	Plasma	1 - 1000	> 0.995
Quinate	Urine	5 - 5000	> 0.995

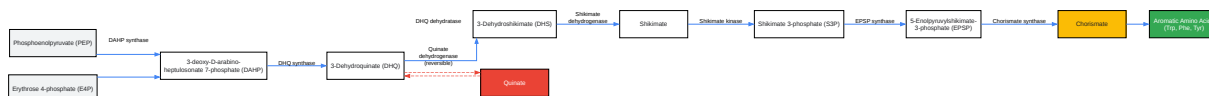
Table 2: Precision and Accuracy

Matrix	Spiked Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Plasma	3 (LQC)	< 10	< 12	90 - 110
Plasma	50 (MQC)	< 8	< 10	92 - 108
Plasma	800 (HQC)	< 7	< 9	95 - 105
Urine	15 (LQC)	< 10	< 12	90 - 110
Urine	250 (MQC)	< 8	< 10	92 - 108
Urine	4000 (HQC)	< 7	< 9	95 - 105

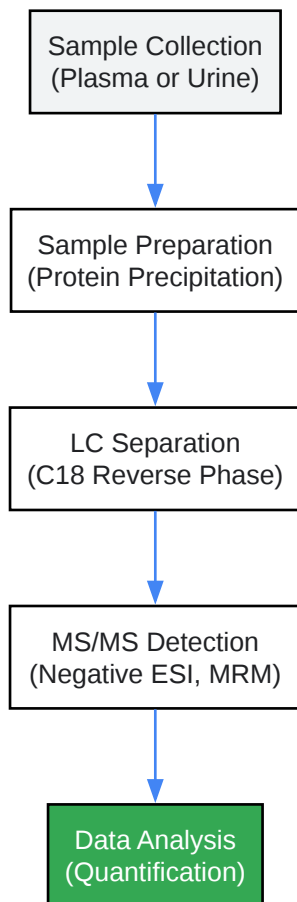
Table 3: Recovery and Matrix Effect

Analyte	Matrix	Extraction Recovery (%)	Matrix Effect (%)
Quinate	Plasma	> 85	90 - 110
Quinate	Urine	> 90	95 - 105

Mandatory Visualizations

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Caption: The Shikimate Pathway leading to the biosynthesis of aromatic amino acids, with **Quinate** as a related intermediate.



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Caption: A streamlined workflow for the LC-MS/MS quantification of **Quinate** in biological samples.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of **quinate** in human plasma and urine. The simple sample preparation and rapid chromatographic analysis make this method ideal for researchers in the fields of metabolomics, nutritional science, and drug development who require reliable and accurate measurement of this key metabolite.

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